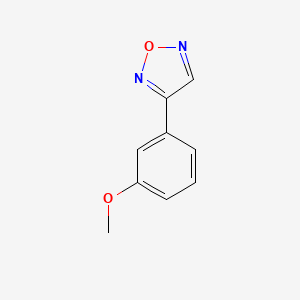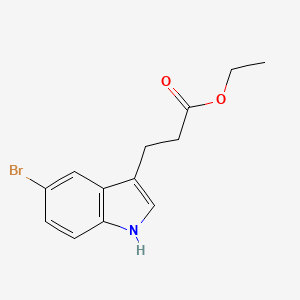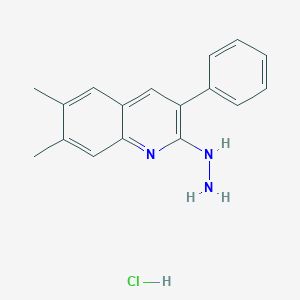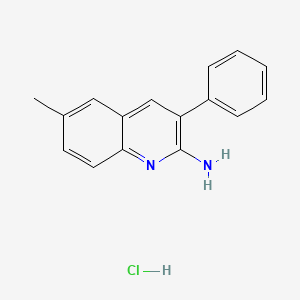![molecular formula C13H7F3N2S2 B13724604 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine](/img/structure/B13724604.png)
6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzo[b]thiophene group, a mercapto group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe mercapto and trifluoromethyl groups are then introduced via substitution reactions using suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the trifluoromethyl position .
Applications De Recherche Scientifique
6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-methylpyrimidine
- 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-chloropyrimidine
- 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-phenylpyrimidine
Uniqueness
Compared to similar compounds, 6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Propriétés
Formule moléculaire |
C13H7F3N2S2 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H7F3N2S2/c14-13(15,16)11-5-9(17-12(19)18-11)8-6-20-10-4-2-1-3-7(8)10/h1-6H,(H,17,18,19) |
Clé InChI |
IKTJSNKXCLGMOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)C3=NC(=S)NC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)
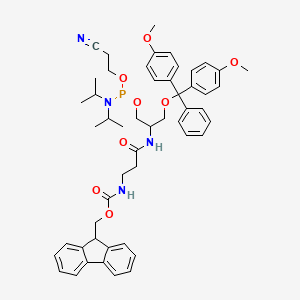
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
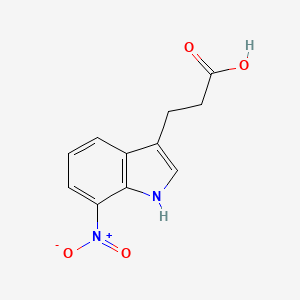
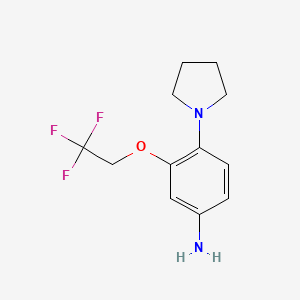
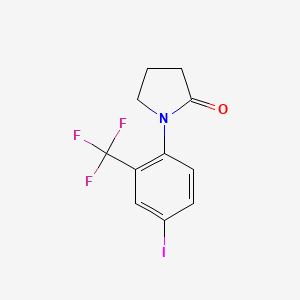
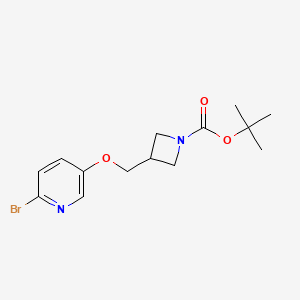
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
